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Compound of Interest |

Compound Name:

CAS No.:

Cat. No.:

\

2,4-Dichlorophenyl isocyanate

2612-57-9

B1580858

{ Get Quote

CAS: 2612-57-9 | Formula: C7H3CI2NO | M.W.: 188.01 g/mol

Executive Summary & Chemical Profile

2,4-Dichlorophenyl isocyanate (2,4-DCPI) is a reactive electrophile primarily used as a

building block for urea-based herbicides and carbamate pharmaceuticals. Its high reactivity

toward nucleophiles (specifically moisture) necessitates rigorous spectroscopic monitoring to

distinguish the pure isocyanate from its degradation products (ureas and anilines).[1]
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Infrared Spectroscopy (The "Fingerprint" Check)

IR is the fastest method to assess the integrity of 2,4-DCPI.[1] The isocyanate group provides a
distinct, intense diagnostic band that is absent in its decomposition products.[1]

Diagnostic Bands

] Wavenumber ) .
Functional Group Intensity Assignment
(cm™)
Asymmetric
—-N=C=0 2250 — 2280 Very Strong isocyanate stretch.
Primary ID peak.
_ . Aromatic ring skeletal
C=C (Aromatic) 1570 — 1600 Medium o
vibrations.
) Unsaturated C—H
C—H (Aromatic) 3050 — 3100 Weak
stretch.[1]
_ Aryl chloride stretch.
C-Cl 1000 - 1100 Medium

[1]

Quality Control Warning (The "Hydrolysis Flag")

If the sample has been exposed to moisture, the following "Ghost Peaks" will appear, indicating
degradation to 1,3-bis(2,4-dichlorophenyl)urea:

e 3300 - 3400 cm~: Broad N—H stretch (Urea/Amine).[1]

e 1650 — 1700 cm~1: C=0 stretch (Urea carbonyl, distinct from N=C=0).[1]

Nuclear Magnetic Resonance (Structural
Confirmation)

The 2,4-substitution pattern creates a specific 1,2,4-trisubstituted aromatic splitting pattern.[1]
Note that chemical shifts may drift slightly depending on concentration and solvent (CDCls is
recommended; avoid DMSO-des due to potential reactivity/water content).[1]
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'H NMR (400 MHz, CDCIs)

The molecule possesses three non-equivalent aromatic protons.[1]
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H-6 7.00-7.10 Doublet (d)

Isocyanate
group.[1][2][3][4]
[S16][7118]

> Note: Exact shifts vary by +/- 0.1 ppm. The splitting pattern (d, dd, d) and coupling constants

are the definitive proof of the 2,4-isomer structure versus the 3,4-isomer.

3C NMR (100 MHz, CDCls)
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e |socyanate Carbon (-N=C=0): ~125 — 135 ppm.[1] (Often weak/broad due to relaxation
times and quadrupolar nitrogen broadening).[1]

e Aromatic Carbons: Six distinct peaks in the 120 — 140 ppm region.[1] C-CI carbons typically
appear upfield relative to C-H carbons due to the heavy atom effect, but inductive effects
complicate this.

Mass Spectrometry (Isotopic Signhature)

Mass spectrometry provides the most robust confirmation of the halogenation pattern.[1]
Chlorine has two stable isotopes: 3>Cl (75.8%) and 3’Cl (24.2%).[1]

The "CI2" Isotope Pattern

For a molecule with two chlorine atoms, the molecular ion cluster follows a mathematical

expansion of

, resulting in a 9:6:1 intensity ratio.[1]

lon Type m/z Relative Intensity Composition
M+ 187 100% 35Cl, =Cl
M+2 189 ~65% 35ClI, 37Cl
M+4 191 ~10% 37Cl, 37Cl

o Fragmentation: Look for loss of the isocyanate group [M — 42] (loss of NCO) and sequential
loss of Cl radicals [M — 35/37].[1]

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for releasing a batch of 2,4-DCPI.
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Crude 2,4-DCPI Sample

Step 1: IR Spectroscopy
(Neat/ATR)

Peak at 2270 cm~1?
No OH/NH peaks?

FAIL: Hydrolysis Detected Step 2: *H NMR (CDClIs)
(Urea Formation) Check Splitting Pattern

Pattern: d, dd, d?
Integrals Correct?

Step 3: GC-MS
Check Isotope Ratio

No

M/M+2/M+4 Ratio
~100:65:10?

No (Cl count wrong) \Yes

FAIL: Wrong Isomer
(Likely 3,4-DCPI)

PASS: Release Batch

Click to download full resolution via product page

Caption: Analytical Quality Control Workflow for 2,4-Dichlorophenyl Isocyanate.
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Stability & Degradation Mechanism

Understanding the failure mode is critical for interpreting "bad" spectra.[1] Isocyanates are
electrophiles that react rapidly with water (nucleophile) to form unstable carbamic acids, which
decarboxylate to amines.[1] These amines then react with remaining isocyanate to form urea
precipitates.[1]

CO:2 (Gas)
H20
||
2,4-DCPI + H20 ! Carbamic Acid 1 -CO2 N 2,4-Dichloroaniline 1,3-bis(2,4-dichlorophenyljurea
(Isocyanate) : (Unstable Intermediate) 1 (Nucleophile) (Insoluble Solid)
_________________ 1

Click to download full resolution via product page

Caption: Hydrolysis pathway leading to urea precipitation, the most common impurity.[1]

Handling Protocols for Spectroscopy

« NMR Prep: Use anhydrous CDCIs stored over 4A molecular sieves.[1] If the solvent is wet,
the isocyanate will hydrolyze in the NMR tube during acquisition, showing urea peaks.[1]

e IR Prep: Use ATR (Attenuated Total Reflectance) to minimize exposure time.[1] Do not grind
in KBr for long periods as atmospheric moisture will degrade the sample.[1]

o Storage: Store under inert gas (Argon/Nitrogen) at 2—-8 °C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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